N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-7-9-16(10-8-14)20-13-15(11-18(20)21)12-19-24(22,23)17-5-3-2-4-6-17/h2-10,15,19H,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDSCLXNKNBONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the tolyl group and the benzenesulfonamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the nucleophile used.
Scientific Research Applications
The compound's biological activity has been a focal point of research. Studies indicate that sulfonamide derivatives can influence cardiovascular functions. For instance, experiments using isolated rat heart models have demonstrated that certain benzenesulfonamide derivatives can alter perfusion pressure and coronary resistance, suggesting potential antihypertensive properties .
Key Findings:
- Antihypertensive Effects : Some derivatives have shown to decrease perfusion pressure and coronary resistance, indicating their potential as antihypertensive agents.
- Calcium Channel Interaction : The interaction of benzenesulfonamide derivatives with calcium channels has been investigated, showing promise in cardiovascular applications .
Cardiovascular Health
The compound's ability to modulate cardiovascular parameters positions it as a candidate for developing antihypertensive medications. The following table summarizes findings from various studies on related sulfonamide compounds:
| Compound | Effect | Model Used | Reference |
|---|---|---|---|
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased perfusion pressure | Isolated rat heart | Takenaka et al., 1982 |
| 4-tert-butyl-N-(5-(3-methoxyphenoxy)-6-{4-[(1-phenyl-methano-l)hydrazono]butoxy}pyrimidin-4-yl)benzene-sulfonamide | Reduced arterial blood pressure | Sprague-Dawley rats | Kanda et al., 2001 |
| N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide | Inhibitor of carbonic anhydrase | Severe heart failure patients | Schwartz et al., 1995 |
Cancer Research
Emerging studies suggest that similar pyrrolidine derivatives may exhibit anticancer properties. The structural characteristics of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide could be modified to enhance selectivity towards cancer cells while minimizing side effects on normal cells.
Case Studies
Several case studies provide insights into the practical applications of this compound:
Case Study 1: Antihypertensive Activity
In a controlled study involving isolated rat hearts, researchers administered N-(4-chloro-3-methylphenyl)-benzenesulfonamide and observed significant reductions in coronary resistance compared to control groups. This study highlighted the potential for developing new antihypertensive therapies based on the structure of benzenesulfonamides .
Case Study 2: Anticancer Potential
A recent investigation into pyrrolidine derivatives indicated that modifications similar to those found in this compound could lead to compounds with enhanced cytotoxicity against various cancer cell lines. These findings open avenues for further exploration in oncology .
Mechanism of Action
The mechanism of action of N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related sulfonamide derivatives described in the literature:
Key Comparative Insights
The methylene linker in the target compound increases conformational flexibility relative to the direct pyrrolidinyl-sulfonamide linkage in ’s analog, which may influence binding interactions .
Heterocyclic Diversity: ’s compound features a fluorinated chromen-pyrazolopyrimidin system, suggesting possible kinase or topoisomerase targeting due to its structural resemblance to known inhibitors . The target’s simpler pyrrolidinone core lacks this complexity but offers metabolic stability.
Biological Activity: ’s derivatives exhibit antidiabetic activity via PTP1B and α-glucosidase inhibition, highlighting the role of beta-amino ketones and bulky aryl groups in enzyme interaction . The target’s pyrrolidinone and p-tolyl groups may favor different targets, such as proteases or GPCRs.
Synthetic Considerations: The target compound’s synthesis likely involves pyrrolidinone ring formation and p-tolyl introduction, contrasting with ’s use of Suzuki coupling for heterocyclic assembly and ’s Mannich reaction for beta-amino ketone synthesis .
Biological Activity
N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various mechanisms of action, in vitro and in vivo studies, and its implications in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a sulfonamide group and an aromatic moiety, which may contribute to its biological properties. The structural formula can be represented as follows:
Table 1: Structural Characteristics
| Component | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₂O₃S |
| Molecular Weight | 306.38 g/mol |
| Functional Groups | Pyrrolidine, Sulfonamide |
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, N-Heterocycles have been reported to show significant activity against various viruses, suggesting that this compound may also possess such activity through mechanisms like reverse transcriptase inhibition .
Anticancer Potential
Research has demonstrated that sulfonamide derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway .
Enzyme Inhibition Studies
Inhibition of certain enzymes is a critical mechanism for many therapeutic agents. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. The IC50 values for related compounds have been documented, indicating potent inhibitory effects that could be relevant for this compound.
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Example Compound A | Carbonic Anhydrase | 0.35 |
| Example Compound B | Reverse Transcriptase | 1.96 |
Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of related compounds demonstrated that certain derivatives could effectively inhibit the replication of viruses like HIV and HCV. The results suggested that modifications in the pyrrolidine structure can enhance antiviral activity, providing a rationale for further exploration of this compound in antiviral drug development .
Study 2: Anticancer Mechanisms
Another investigation into the anticancer properties of sulfonamide derivatives revealed significant cytotoxic effects against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, paving the way for this compound as a potential candidate for cancer therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : The compound’s pyrrolidinone core can be synthesized via cyclization of cyanoacetamide derivatives under mild conditions (e.g., ethanol, piperidine catalyst, 0–5°C for 2 h) . The benzenesulfonamide moiety is typically introduced via nucleophilic substitution or coupling reactions. Optimization should focus on temperature control to prevent side reactions (e.g., over-oxidation) and solvent selection to improve yield.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Use and NMR to confirm substituent positions on the pyrrolidinone and benzenesulfonamide groups.
- X-ray crystallography : Resolve the triclinic crystal system (space group P1, parameters: ) to confirm stereochemistry and hydrogen-bonding patterns .
- Mass spectrometry : Validate molecular weight (e.g., via HRMS) to ensure purity.
Q. How can preliminary bioactivity assays be designed to evaluate this compound?
- Methodology : Screen for antimicrobial or enzyme inhibition activity using standardized protocols (e.g., microdilution assays for bacterial strains or fluorometric assays for kinases). Reference sulfonamide derivatives with known anti-inflammatory or antiparasitic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize the compound’s bioactivity?
- Methodology :
- Substituent variation : Modify the p-tolyl group (e.g., replace with electron-withdrawing substituents) to assess impact on receptor binding .
- Molecular docking : Use software like AutoDock Vina to predict interactions with target proteins (e.g., carbonic anhydrase isoforms) .
- In vitro validation : Compare IC values of analogs against control compounds (e.g., acetazolamide) .
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodology :
- Dose-response curves : Re-evaluate activity under standardized conditions (e.g., pH, temperature) to rule out environmental variability .
- Metabolic stability assays : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
- Orthogonal assays : Confirm results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET prediction : Use tools like SwissADME to predict logP, solubility, and CYP450 interactions.
- QSAR models : Train models on datasets of sulfonamide derivatives to correlate structural features with bioavailability .
- MD simulations : Simulate membrane permeability to prioritize derivatives with enhanced cellular uptake .
Q. What strategies mitigate low yields during scale-up synthesis?
- Methodology :
- Process optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Catalyst screening : Test alternatives to piperidine (e.g., DBU) for better reaction efficiency .
- Purification : Use preparative HPLC instead of column chromatography to reduce losses .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
